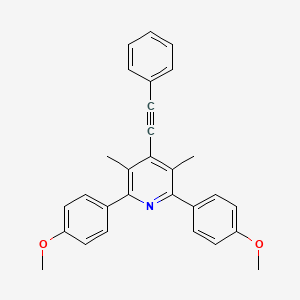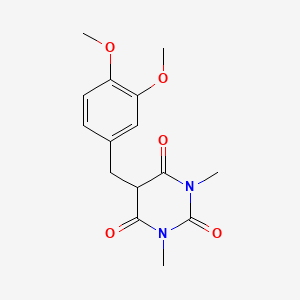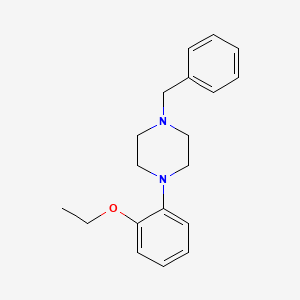
2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine, also known as BMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridine family and is known for its unique properties, including its ability to interact with biological systems. In
作用機序
The mechanism of action of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine is not fully understood, but it is believed to interact with biological systems by binding to specific receptors. 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has also been shown to interact with other receptors such as the dopamine receptor and the mu-opioid receptor.
Biochemical and Physiological Effects
2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been shown to have various biochemical and physiological effects. In animal studies, 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been shown to have analgesic effects, reduce anxiety, and improve memory. 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine in lab experiments is its unique properties, including its ability to interact with biological systems and its excellent charge transport properties. However, there are also some limitations to using 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine in lab experiments. One limitation is its high cost, which can make it difficult to conduct large-scale experiments. Another limitation is its low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are many potential future directions for research involving 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine. One area of focus is the development of new organic electronic devices using 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine as a key component. Another area of focus is the development of new drugs that target the sigma-1 receptor, which may have potential applications in the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine and its potential applications in various fields.
合成法
The synthesis of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine involves a series of chemical reactions that are typically conducted in a laboratory setting. The most common method for synthesizing 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine involves the reaction of 2,6-dimethyl-4-bromo-3,5-bis(trifluoromethyl)pyridine with 4-methoxyphenylboronic acid and phenylacetylene in the presence of palladium catalysts. This method has been shown to produce high yields of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine and is widely used in research laboratories.
科学的研究の応用
2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine is in the field of organic electronics. 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been shown to exhibit excellent charge transport properties, making it an ideal candidate for use in organic electronic devices such as solar cells and field-effect transistors.
特性
IUPAC Name |
2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(2-phenylethynyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO2/c1-20-27(19-10-22-8-6-5-7-9-22)21(2)29(24-13-17-26(32-4)18-14-24)30-28(20)23-11-15-25(31-3)16-12-23/h5-9,11-18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMOSIXIKIIHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C)C#CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-methoxyphenyl)-3,5-dimethyl-4-(2-phenylethynyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide](/img/structure/B4925574.png)
![ethyl 1-(4-hydroxy-2-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925575.png)

![{2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B4925581.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4925609.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B4925612.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4925620.png)
![N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B4925632.png)


![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4925639.png)

![N-[3-(2-isopropylphenoxy)propyl]-1-butanamine](/img/structure/B4925652.png)
![1-[(4-methoxyphenoxy)acetyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4925662.png)